2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the condensation of 2-amino pyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The tetrahydronaphthalene moiety can be introduced through subsequent reactions involving hydrogenation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate efficient synthesis while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrimidine ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from inhibiting key enzymes involved in bacterial cell wall synthesis or protein production .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: Known for its antimicrobial activity.
(Naphthalen-1-yl) {2- [ (5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]phenyl}methanone: Exhibits unique structural features and potential biological activities.
5,6,7,8-Tetrahydro-2-naphthylamine: Used in various chemical syntheses and exhibits different biological properties.
Uniqueness
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine stands out due to its fused ring system, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-5-13-10-14(7-6-12(13)4-1)15-11-19-9-3-8-17-16(19)18-15/h3,6-11H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNAXISWDYFGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181935 |
Source
|
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-58-9 |
Source
|
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887360-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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